[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine ring substituted with a pyridazine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazine ring, followed by its attachment to the piperidine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce costs, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of [1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: can be compared with similar compounds such as:
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Known for its coordination chemistry and applications in supramolecular assemblies.
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)12-4-5-13(16-15-12)17-8-6-11(10-18)7-9-17/h4-5,11,18H,6-10H2,1-3H3 |
InChI Key |
SWUWWUPPOOOSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CO |
Origin of Product |
United States |
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